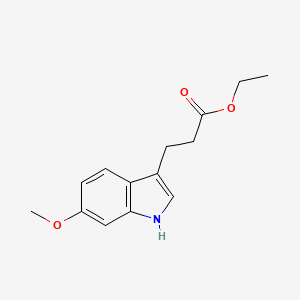
Ethyl 3-(6-Methoxy-3-indolyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “MFCD31977891” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its specific molecular structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD31977891” involves multiple steps, each requiring precise reaction conditions to ensure the desired product is obtained. The synthetic route typically begins with the selection of appropriate starting materials, which undergo a series of chemical transformations. These transformations may include reactions such as nucleophilic substitution, oxidation, reduction, and cyclization. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of “MFCD31977891” is scaled up to meet demand. This involves the use of large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The industrial production methods are designed to be cost-effective while minimizing environmental impact. Advanced techniques such as process optimization and automation are employed to enhance productivity and reduce waste.
Chemical Reactions Analysis
Types of Reactions
“MFCD31977891” undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical and physical properties.
Reduction: Reduction reactions can convert “MFCD31977891” into its reduced forms, which may have different reactivity and applications.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, leading to the formation of new derivatives.
Common Reagents and Conditions
The reactions involving “MFCD31977891” typically require specific reagents and conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide, are used in oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride, are employed in reduction reactions.
Catalysts: Transition metal catalysts, such as palladium or platinum, are often used to facilitate substitution reactions.
Major Products
The major products formed from the reactions of “MFCD31977891” depend on the specific reaction conditions and reagents used. These products can include various derivatives with altered functional groups, which may exhibit different chemical and biological properties.
Scientific Research Applications
“MFCD31977891” has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new chemical reactions and methodologies.
Biology: In biological research, “MFCD31977891” is studied for its potential effects on cellular processes and its interactions with biomolecules.
Medicine: The compound is investigated for its potential therapeutic applications, including its ability to modulate biological pathways and its efficacy as a drug candidate.
Industry: “MFCD31977891” is used in various industrial processes, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of “MFCD31977891” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity. These interactions can result in the modulation of cellular processes, such as signal transduction, gene expression, and metabolic pathways. The precise mechanism of action depends on the specific context in which the compound is used and the nature of its molecular targets.
Properties
Molecular Formula |
C14H17NO3 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
ethyl 3-(6-methoxy-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C14H17NO3/c1-3-18-14(16)7-4-10-9-15-13-8-11(17-2)5-6-12(10)13/h5-6,8-9,15H,3-4,7H2,1-2H3 |
InChI Key |
DNKPQXUOSIVMMK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=CNC2=C1C=CC(=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















